molecular formula C14H13N3O B11735792 5-[2-(Dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile

5-[2-(Dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile

Cat. No.: B11735792
M. Wt: 239.27 g/mol
InChI Key: AGJHGAJHGLQLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(Dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile is a heterocyclic compound that features a unique combination of functional groups, including an oxazole ring, a phenyl group, and a dimethylaminoethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile typically involves the condensation of 3-phenyl-1,2-oxazole-4-carbonitrile with a suitable dimethylaminoethenyl precursor. One common method involves the use of 4-(dimethylamino)benzaldehyde and 3-phenyl-1,2-oxazole-4-carbonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can take place at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid for electrophilic substitution; sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the phenyl or oxazole rings.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 5-[2-(Dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including:

  • Substitution Reactions : The presence of the carbonitrile and oxazole groups facilitates nucleophilic substitution reactions.
  • Coupling Reactions : It can be utilized in coupling reactions to form larger organic frameworks.

Biology

The compound has been investigated for its potential as a fluorescent probe due to its unique photophysical properties. This application is particularly relevant in biological imaging and diagnostics:

  • Fluorescent Probes : Its ability to emit fluorescence makes it suitable for tracking biological processes in live cells.
  • Biological Activity : Preliminary studies suggest that it might exhibit antimicrobial and anticancer activities, making it a candidate for further pharmacological evaluation.

Medicine

In medicinal chemistry, this compound has shown promise in various therapeutic areas:

  • Anticancer Activity : Research indicates that compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of oxazole compounds can inhibit tumor cell proliferation effectively.
    • A study conducted by the National Cancer Institute (NCI) reported that related compounds exhibited growth inhibition rates ranging from 50% to over 85% against multiple cancer cell lines .

Case Study 1: Anticancer Activity

A series of compounds structurally related to this compound were evaluated for their anticancer properties. The study involved screening against a panel of human tumor cell lines using the NCI protocols.

  • Findings : The compounds showed a mean growth inhibition (GI50) value significantly lower than 20 μM across several tested lines, indicating strong potential as anticancer agents .

Case Study 2: Biological Imaging

Another study focused on the use of similar oxazole derivatives as fluorescent probes in biological systems. The results indicated that these compounds could successfully label specific cellular components without significant cytotoxicity.

  • Results : The imaging studies demonstrated clear fluorescence signals in live cells, allowing for real-time monitoring of cellular processes .

Mechanism of Action

The mechanism of action of 5-[2-(Dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s dimethylaminoethenyl moiety can participate in π-π interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile is unique due to its combination of an oxazole ring with a dimethylaminoethenyl moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.

Biological Activity

5-[2-(Dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological evaluations, including cytotoxicity and enzyme inhibition.

Synthesis and Structural Analysis

The synthesis of this compound involves multiple steps, typically starting from simpler oxazole derivatives. The compound can be synthesized through the reaction of phenyl-substituted oxazoles with dimethylamine and carbonitrile precursors. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds within the oxazole family. For instance, derivatives similar to this compound have shown inhibitory effects against viral polymerases, particularly in dengue virus models. These compounds demonstrated submicromolar activity against all four dengue virus serotypes, indicating a promising therapeutic avenue for viral infections .

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory activity against various enzymes. A notable focus has been on its ability to inhibit tyrosinase, an enzyme involved in melanin production. The structure-activity relationship studies indicate that modifications to the oxazole ring significantly affect inhibitory potency. For example, compounds with hydroxyl substitutions exhibited enhanced inhibition compared to their methoxy counterparts .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using B16F10 melanoma cells to assess the safety profile of this compound. The results indicate that at concentrations below 5 µM, the compound does not significantly reduce cell viability after 48 hours of treatment, suggesting a favorable therapeutic index .

Structure–Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications influence biological activity:

Modification Effect on Activity
Hydroxyl group at R4Increased tyrosinase inhibition
Methoxy group at R3Decreased tyrosinase inhibition
Dimethylamino substitutionEnhanced antiviral potency

These findings underscore the importance of specific functional groups in modulating the biological effects of oxazole derivatives.

Case Studies

Several case studies have reported on the efficacy of related compounds in clinical settings:

  • Dengue Virus Inhibition : A study demonstrated that analogs of this compound effectively inhibited dengue virus replication in vitro, making them candidates for further development as antiviral agents .
  • Melanoma Treatment : Another investigation focused on the use of similar compounds in treating melanoma, where they exhibited significant cytotoxic effects on cancer cells while sparing normal cells .

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C14H13N3O/c1-17(2)9-8-13-12(10-15)14(16-18-13)11-6-4-3-5-7-11/h3-9H,1-2H3

InChI Key

AGJHGAJHGLQLHV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC1=C(C(=NO1)C2=CC=CC=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.